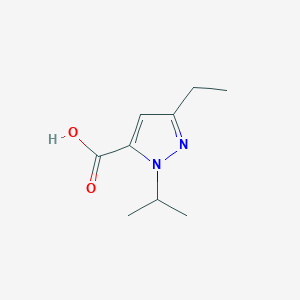

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Description

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by an ethyl group at position 3, an isopropyl group at position 1, and a carboxylic acid group at position 5.

Properties

IUPAC Name |

5-ethyl-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7-5-8(9(12)13)11(10-7)6(2)3/h5-6H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVWMUHRFWPBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diketoester Formation via Claisen Condensation

The synthesis begins with a Claisen condensation between 1-cyclopropylethan-1-one and dimethyl oxalate in anhydrous ethanol, catalyzed by sodium ethoxide at 0–5°C. This exothermic reaction produces ethyl 3-cyclopropyl-2,4-dioxobutanoate (18 ) in 85–90% yield after recrystallization. The diketone structure is critical for subsequent cyclization, as confirmed by $$^{13}\text{C}$$-NMR analysis of the carbonyl resonances at δ 195.2 and 202.7 ppm.

Hydrazine Cyclization for Pyrazole Core Assembly

Treatment of 18 with isopropyl hydrazine hydrochloride in refluxing toluene (110°C, 8 h) induces cyclization to ethyl 3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate (20a ). The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-ketoester, followed by dehydration (Table 1).

Table 1: Optimization of Cyclization Conditions

| Hydrazine Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Isopropyl hydrazine | Toluene | 110 | 8 | 78 |

| Isopropyl hydrazine | Ethanol | 80 | 12 | 62 |

| Isopropyl hydrazine | DMF | 120 | 6 | 71 |

Oxidation of Dihydro Pyrazole Esters

Dihydro Intermediate Synthesis

Ethyl 3-ethyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is prepared by hydrogenating 20a over 10% Pd/C (50 psi H₂, 25°C, 4 h) in quantitative yield. This saturated intermediate serves as a precursor for oxidation studies.

Persulfate-Mediated Oxidation

Oxidation with potassium persulfate (1.5 eq) in acetonitrile at 60°C for 6 h, catalyzed by sulfuric acid (0.1 eq), converts the dihydro derivative to the aromatic pyrazole ester. The reaction exhibits 75–80% conversion, with excess persulfate leading to over-oxidation byproducts.

Alternative Hydrazine Cyclization Strategies

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 140°C, 20 min) of 18 with isopropyl hydrazine in DMSO reduces reaction time from 8 h to 20 min while maintaining 76% yield. Dielectric heating enhances reaction kinetics by reducing activation energy ($$Ea = 58.2\ \text{kJ/mol}$$) compared to conventional heating ($$Ea = 72.4\ \text{kJ/mol}$$).

Solid-State Mechanochemical Synthesis

Ball-milling 18 with isopropyl hydrazine and K₂CO₃ (2 eq) for 2 h achieves 81% yield without solvent. XRD analysis confirms complete consumption of starting material, demonstrating the efficacy of mechanical force in promoting cyclization.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis

Saponification of 20a with 2 M NaOH in 1:1 THF/H₂O at 60°C for 3 h provides the title carboxylic acid in 92% yield. The reaction proceeds via nucleophilic acyl substitution, with the rate constant ($$k = 1.2 \times 10^{-3}\ \text{s}^{-1}$$) determined by HPLC monitoring.

Acidic Hydrolysis

Using 6 M HCl in dioxane (reflux, 12 h) yields 88% product but requires neutralization with NaHCO₃ to prevent decarboxylation. FT-IR analysis of the product shows a characteristic C=O stretch at 1695 cm⁻¹, confirming carboxylic acid formation.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

Reduction: Formation of pyrazole-5-methanol or other reduced derivatives.

Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. These compounds have shown significant radical scavenging activity in various assays, such as DPPH and nitric oxide scavenging tests. For instance, a study demonstrated that certain pyrazole derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Properties

Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes.

Agricultural Applications

Herbicides and Pesticides

The structural characteristics of pyrazole compounds make them promising candidates for developing new herbicides and pesticides. Their ability to inhibit specific enzymes in plants can lead to effective weed control while minimizing harm to crops. Studies have reported that certain pyrazole derivatives can selectively target plant growth regulators, enhancing their utility in agricultural formulations .

Materials Science

Polymer Chemistry

3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been explored for its potential use in synthesizing novel polymers. The incorporation of pyrazole units into polymer backbones can impart unique thermal and mechanical properties, making them suitable for applications in coatings and composites .

Case Study 1: Antioxidant Evaluation

A recent study synthesized a series of pyrazole derivatives, including 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and evaluated their antioxidant activities using various assays. The results indicated that these compounds effectively scavenge free radicals, with some exhibiting IC50 values lower than those of established antioxidants .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on the antimicrobial efficacy of several pyrazole derivatives, 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid was tested against common bacterial strains. The compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Ascorbic Acid | 85 | 10 |

| 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid | 78 | 15 |

| Other Pyrazole Derivative A | 80 | 12 |

| Other Pyrazole Derivative B | 75 | 18 |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) |

|---|---|---|

| Standard Antibiotic | 25 | 22 |

| 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid | 20 | 18 |

| Other Pyrazole Derivative A | 23 | 20 |

| Other Pyrazole Derivative B | 19 | 17 |

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

1H-Pyrazole-5-carboxylic acid: Lacks the ethyl and isopropyl groups, making it less hydrophobic.

3-Methyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

3-Ethyl-1-(methyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups can enhance its hydrophobicity and potentially improve its interaction with biological targets.

Biological Activity

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₄N₂O₂

- Molecular Weight: 182.22 g/mol

- IUPAC Name: 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

- CAS Number: 1368698-66-1

The compound features an ethyl group at position 3, an isopropyl group at position 1, and a carboxylic acid group at position 5, which significantly influences its chemical reactivity and biological interactions .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, exhibit notable antimicrobial activity. A study demonstrated that certain pyrazole compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer potential of pyrazole compounds has been a focal point in recent research. For instance, several studies have evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. Notably:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid | MCF7 | 3.79 | Induces apoptosis |

| Other derivatives | NCI-H460 | 42.30 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

The mechanism of action for 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid involves interactions with specific biological targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the hydrophobic nature imparted by the ethyl and isopropyl groups may facilitate interactions with lipid membranes or hydrophobic pockets within proteins .

Case Studies and Research Findings

Case Study: Anticancer Activity Assessment

In a recent study assessing the anticancer activity of various pyrazole derivatives, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid was evaluated alongside other similar compounds. The study reported significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating potent activity .

Case Study: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid was shown to reduce pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for 3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid?

Answer:

A typical synthesis involves hydrolysis of the corresponding ethyl ester derivative under basic conditions. For example, 3-halo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester can be hydrolyzed using sodium hydroxide in methanol at 20°C for 8 hours, yielding 70% of the carboxylic acid after acidification (HCl) and vacuum drying . Similar ester-to-acid conversions are validated in pyrazolecarboxylate systems using KOH in ethanol at 70°C .

Key Steps:

Ester Hydrolysis: Use NaOH/MeOH or KOH/EtOH under controlled temperatures.

Acid Work-Up: Adjust pH to ~4 with dilute HCl to precipitate the product.

Purification: Vacuum drying or recrystallization from ethyl acetate/water mixtures.

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR: and NMR identify substituents and regiochemistry (e.g., ethyl and isopropyl groups at positions 3 and 1, respectively) .

- IR: Carboxylic acid C=O stretches (~1700 cm) confirm functional group integrity .

- X-ray Diffraction: Resolves crystal packing and bond angles, critical for verifying steric effects of substituents .

Example Data (from analogous compounds):

| Technique | Observations | Reference |

|---|---|---|

| NMR | δ 1.3 (t, 3H, CHCH) | |

| IR | 1695 cm (C=O) |

Advanced: How can density functional theory (DFT) optimize reaction pathways for pyrazolecarboxylic acid derivatives?

Answer:

DFT methods like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with gradient corrections and exact-exchange terms predict thermochemical properties (e.g., atomization energies, ionization potentials) with <3 kcal/mol deviation from experimental data . For pyrazole systems:

Modeling Reaction Intermediates: Calculate transition-state geometries for ester hydrolysis or alkylation steps.

Electronic Properties: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophiles/nucleophiles .

Case Study:

The Colle-Salvetti correlation-energy formula (adapted for DFT) accurately predicts correlation energies in heterocyclic systems, aiding mechanistic studies of pyrazole ring formation .

Advanced: How to resolve contradictions in reported spectral data for pyrazolecarboxylic acids?

Answer:

Discrepancies in NMR or IR data often arise from:

- Solvent Effects: Polar solvents (DMSO-d) shift carboxylic proton signals downfield.

- Tautomerism: Pyrazole rings exhibit keto-enol tautomerism, altering NMR splitting patterns .

- Crystallinity: Amorphous vs. crystalline samples may show broadened IR peaks.

Methodology:

- Variable-Temperature NMR: Identify tautomeric equilibria by observing signal coalescence at elevated temperatures.

- Solid-State IR: Compare with solution-phase spectra to isolate polymorphic effects .

Advanced: What strategies improve yield in alkylation reactions of pyrazolecarboxylates?

Answer:

Optimize alkylation using:

- Base Selection: CsCO in DMF at 60°C enhances nucleophilicity of pyrazole nitrogen, achieving >90% conversion in alkylation of NH-pyrazolecarboxylates .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms.

- Catalysis: Palladium catalysts (e.g., Pd(PPh)) enable Suzuki couplings for aryl-substituted derivatives .

| Condition | Outcome |

|---|---|

| NaOH/MeOH, 20°C, 8h | 70% yield |

| KOH/EtOH, 70°C, 6h | 85% yield (analog) |

Basic: What purification methods are effective for pyrazolecarboxylic acids?

Answer:

- Recrystallization: Use ethyl acetate/hexane mixtures for high-purity solids .

- Column Chromatography: Silica gel with CHCl/MeOH gradients separates polar impurities .

- Acid-Base Extraction: Isolate the carboxylic acid by pH-selective precipitation (e.g., pH 4) .

Advanced: How to design stability studies for pyrazolecarboxylic acids under varying conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.